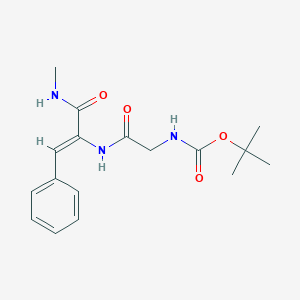![molecular formula C8H7N3S B047171 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione CAS No. 115366-84-2](/img/structure/B47171.png)
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
Mecanismo De Acción
The exact mechanism of action of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is not yet fully understood. However, studies have suggested that 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been shown to inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent.
Efectos Bioquímicos Y Fisiológicos
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been shown to inhibit the activity of the hepatitis C virus and the dengue virus. In animal studies, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to have anti-inflammatory effects and to improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione for lab experiments is its accessibility and relatively low cost. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione can be synthesized in large quantities with high purity, making it an ideal compound for testing. However, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is not without limitations. Its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy for use in humans.
Direcciones Futuras
There are several future directions for research on 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione. One area of interest is the development of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione-based drugs for the treatment of cancer and viral infections. Further studies are also needed to understand the mechanism of action of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione and to determine its safety and efficacy for use in humans. Additionally, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione's unique electronic properties make it a promising candidate for use in organic electronic devices, and research in this area is ongoing.
Conclusion
In conclusion, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is a heterocyclic compound that has shown promise in scientific research for its potential applications in medicinal chemistry and material science. Its synthesis method has been optimized to improve yield and purity, making it more accessible for scientific research. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione involves the reaction of 2-aminopyridine and 2-chloro-3-formylquinoxaline in the presence of a catalyst. The resulting product is then treated with sulfur to obtain 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione. The synthesis of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been optimized to improve yield and purity, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been investigated for its use in organic electronic devices due to its unique electronic properties.
Propiedades
Número CAS |
115366-84-2 |
|---|---|
Nombre del producto |
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione |
Fórmula molecular |
C8H7N3S |
Peso molecular |
177.23 g/mol |
Nombre IUPAC |
2-methyl-4H-pyrido[2,3-b]pyrazine-3-thione |
InChI |
InChI=1S/C8H7N3S/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12) |
Clave InChI |
CEQIQPGYHXGGQT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(NC1=S)N=CC=C2 |
SMILES canónico |
CC1=NC2=C(NC1=S)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



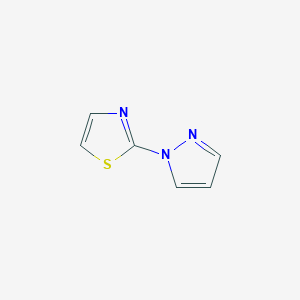
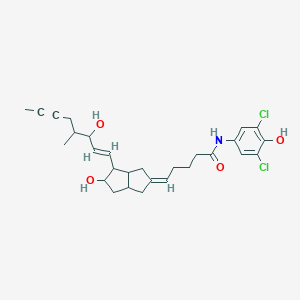
![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
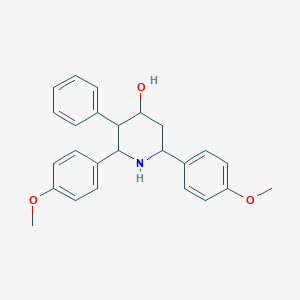
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)



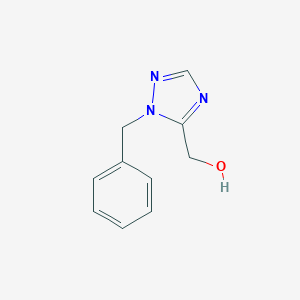

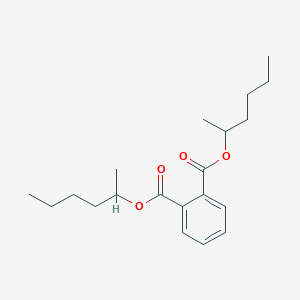

![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
